6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a pyrano[2,3-c]pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with malononitrile and an aromatic aldehyde under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, and the mixture is refluxed in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing new pharmaceuticals, particularly those targeting enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its potential as an anticancer or antimicrobial agent.
Mechanism of Action
The mechanism of action for 6-amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylpyrazole: Shares the pyrazole core but lacks the pyrano ring and the tetramethylphenyl group.
4-Amino-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar in structure but with different substituents.
Uniqueness
6-Amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its combination of a pyrano ring fused to a pyrazole core, along with the presence of a tetramethylphenyl group.
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(2,3,5,6-tetramethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-8-6-9(2)11(4)14(10(8)3)16-13(7-19)17(20)23-18-15(16)12(5)21-22-18/h6,16H,20H2,1-5H3,(H,21,22) |
InChI Key |
NKSABLUZRGQUOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2C(=C(OC3=NNC(=C23)C)N)C#N)C)C |
Origin of Product |
United States |
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